molecular formula C22H22ClN5O5 B2941768 N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide CAS No. 1216430-45-3

N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

Cat. No. B2941768
CAS RN: 1216430-45-3
M. Wt: 471.9
InChI Key: JSLNJPGPTVWWFT-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN5O5 and its molecular weight is 471.9. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Research on derivatives of pyrazolopyrimidine and pyrimidinone has shown promising anticancer activities. For instance, certain derivatives have been tested for in vitro cytotoxic activity against various cancer cell lines, exhibiting appreciable cancer cell growth inhibition. These findings suggest potential utility in designing new anticancer agents by modifying the pyrimidine ring or incorporating different aryloxy groups (Al-Sanea et al., 2020). Additionally, some pyrazolopyrimidines derivatives were synthesized and demonstrated significant anticancer and anti-inflammatory activities, highlighting the therapeutic potential of these compounds (Abu‐Hashem et al., 2020).

Radioligand Imaging

Compounds within the pyrazolopyrimidine category have also been explored for their application in radioligand imaging, particularly for positron emission tomography (PET). One study focused on the synthesis of DPA-714, a compound designed for in vivo imaging of the translocator protein (18 kDa), which is significant for neurological diagnostics (Dollé et al., 2008).

Anti-Inflammatory and Analgesic Properties

The exploration of thiazolopyrimidine derivatives has demonstrated notable anti-inflammatory and analgesic properties. These compounds, synthesized from specific intermediates, showed significant activity in preclinical models, suggesting their potential as new therapeutic agents for treating inflammation and pain (Selvam et al., 2012).

Enzymatic Inhibition

Certain chloroacetamide derivatives have been investigated for their ability to inhibit fatty acid synthesis in algae, which points towards potential applications in herbicide development and understanding of biochemical pathways in plants (Weisshaar & Böger, 1989).

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN5O5/c1-4-28-20-19(13(2)25-28)26(22(31)27(21(20)30)11-15-6-5-9-33-15)12-18(29)24-14-7-8-17(32-3)16(23)10-14/h5-10H,4,11-12H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSLNJPGPTVWWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=CO3)CC(=O)NC4=CC(=C(C=C4)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide

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